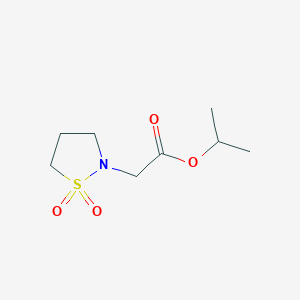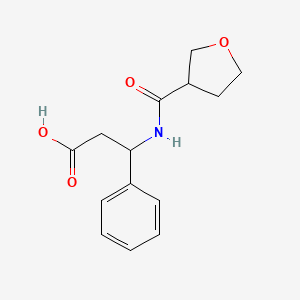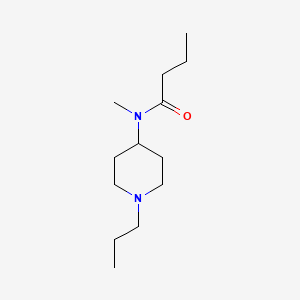
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BHBS, is a sulfonamide derivative that has been extensively studied for its potential applications in various fields. BHBS is a white crystalline powder that is soluble in water and has a molecular formula of C12H17NO7S.
作用機序
BHBS exerts its biological activity through the inhibition of various enzymes, including carbonic anhydrase IX and cyclooxygenase-2. BHBS binds to the active site of these enzymes and prevents them from carrying out their normal functions.
Biochemical and Physiological Effects:
BHBS has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the reduction of inflammation, and the modulation of metal ion homeostasis. BHBS has also been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
実験室実験の利点と制限
BHBS has several advantages for use in lab experiments, including its high purity and solubility in water. However, BHBS can be difficult to synthesize in large quantities, which may limit its use in some experiments. Additionally, BHBS has a relatively short half-life in vivo, which may limit its use in animal studies.
将来の方向性
There are several future directions for research on BHBS. One area of interest is the development of new BHBS derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the development of new applications for BHBS, such as in the detection of metal ions in environmental samples. Finally, further studies are needed to fully understand the mechanism of action of BHBS and its potential applications in various fields.
合成法
BHBS can be synthesized through a multistep process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with 2-aminoethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with another equivalent of 2-aminoethanol to yield BHBS. This method has been reported to yield a high purity product with a yield of around 70%.
科学的研究の応用
BHBS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. In medicinal chemistry, BHBS has been evaluated for its potential as an antitumor agent due to its ability to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. BHBS has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
In biochemistry, BHBS has been used as a tool to study the structure and function of carbonic anhydrase enzymes. BHBS has been shown to bind to the active site of carbonic anhydrase enzymes and inhibit their activity. This has allowed researchers to study the mechanism of action of these enzymes and develop new inhibitors with improved potency and selectivity.
In analytical chemistry, BHBS has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. BHBS forms a complex with these metal ions, which results in a significant increase in fluorescence intensity. This property has been exploited for the development of new sensors for metal ion detection.
特性
IUPAC Name |
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c14-5-3-13(4-6-15)20(16,17)10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9,14-15H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRKCKQKCXPUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
